1-Azidoadamantane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 614999. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

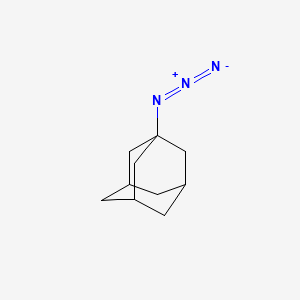

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azidoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMZSYXWYOVFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326773 | |

| Record name | 1-Azidoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24886-73-5 | |

| Record name | 1-Azidoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azidoadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Azidoadamantane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidoadamantane is a synthetically versatile organic compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology.[1] Its unique structure, combining the rigid, three-dimensional adamantane (B196018) cage with the reactive azide (B81097) functional group, imparts a valuable set of chemical properties. The adamantane moiety, a stable and lipophilic hydrocarbon framework, is often utilized as a pharmacophore in drug design to enhance binding affinity and bioavailability. The azide group serves as a chemical handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound.

Chemical Structure

The structure of this compound consists of a tricyclic alkane, adamantane, substituted at one of its four equivalent bridgehead positions with an azide group. The adamantane cage is a highly symmetrical and strain-free molecule with a diamondoid lattice structure.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high melting point and tendency to sublime are characteristic of the rigid adamantane core.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |

| Molecular Weight | 177.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 80-82 °C | [1][2] |

| Boiling Point | Not available (sublimes) | |

| Solubility | Readily soluble in nonpolar organic solvents such as chloroform (B151607) and dichloromethane. Limited solubility in polar solvents. Quantitative data not readily available. | [3][4][5] |

| CAS Number | 24886-73-5 | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical nature of the adamantane cage simplifies the ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electron-withdrawing nature of the azide group.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.15 | Broad singlet | 3H | CH (bridgehead protons γ to N₃) |

| ~1.85 | Broad singlet | 6H | CH₂ (protons β to N₃) |

| ~1.65 | Broad singlet | 6H | CH₂ (protons δ to N₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is an interpretation of publicly available spectra.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~60.5 | C-N₃ (bridgehead carbon attached to azide) |

| ~42.0 | CH₂ (carbons β to N₃) |

| ~35.5 | CH (bridgehead carbons γ to N₃) |

| ~30.0 | CH₂ (carbon δ to N₃) |

Note: The provided data is an interpretation of publicly available spectra.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong, Sharp | N₃ asymmetric stretch |

| 2850-2950 | Strong | C-H stretch (adamantyl) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 177 | [M]⁺ (Molecular ion) |

| 149 | [M - N₂]⁺ |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound proceeds from 1-bromoadamantane (B121549) via nucleophilic substitution with sodium azide.

Materials:

-

1-Bromoadamantane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromoadamantane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by sublimation or recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford a white crystalline solid.

Figure 2. General workflow for the synthesis of this compound.

Applications in Click Chemistry

This compound is a valuable building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[7][8][9][10]

Representative Protocol for CuAAC Reaction

Materials:

-

This compound

-

A terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq) in water.

-

To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common workup procedures involve dilution with water and extraction with an organic solvent, followed by standard purification techniques such as column chromatography or recrystallization.

Figure 3. Schematic of the CuAAC reaction with this compound.

Conclusion

This compound is a valuable and versatile chemical entity with a unique combination of a rigid, lipophilic adamantane core and a highly reactive azide functional group. Its well-defined structure and predictable reactivity make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The detailed information on its chemical properties, spectroscopic data, and experimental protocols provided in this guide serves as a comprehensive resource for its effective utilization in various research and development endeavors. The continued exploration of this compound and its derivatives is expected to lead to the development of novel therapeutics, advanced materials, and innovative chemical probes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H15N3 | CID 357114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

The Synthesis and Discovery of 1-Azidoadamantane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of 1-azidoadamantane, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The adamantane (B196018) cage, with its unique steric and electronic properties, imparts desirable characteristics such as high lipophilicity and metabolic stability to drug candidates.[2] The introduction of the azido (B1232118) group at the bridgehead position offers a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions, which are instrumental in drug discovery and bioconjugation.[1] This document details the primary synthetic routes to this compound, presenting quantitative data in structured tables and providing explicit experimental protocols. Furthermore, key reaction pathways are visualized using logical diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to this compound

This compound is a white to off-white crystalline solid with a melting point of 80-82 °C.[1][3] Its molecular formula is C₁₀H₁₅N₃, and it has a molecular weight of 177.25 g/mol .[3][4] The rigid, three-dimensional structure of the adamantane core combined with the reactive azido functional group makes this compound a valuable building block in medicinal chemistry and materials science.[1] It serves as a precursor for the synthesis of various nitrogen-containing adamantane derivatives, including the antiviral drug amantadine.[2][5][6]

Key Synthetic Routes

Several methods have been developed for the synthesis of this compound, starting from readily available adamantane derivatives. The most prominent and efficient routes are detailed below.

From 1-Adamantanol (B105290)

A convenient and efficient synthesis of this compound involves the reaction of 1-adamantanol with sodium azide (B81097) in a mixture of sulfuric acid and chloroform (B151607).[7] This method, reported by Sasaki et al., provides high yields of the desired product.

Reaction Scheme:

Caption: Synthesis of this compound from 1-Adamantanol.

Experimental Protocol:

To a stirred solution of 1-adamantanol (1.52 g, 10 mmol) in chloroform (20 mL), concentrated sulfuric acid (98%, 10 mL) is added dropwise at 0 °C. Sodium azide (1.3 g, 20 mmol) is then added portion-wise over 30 minutes, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2 hours. The chloroform layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting solid is recrystallized from methanol (B129727) to afford pure this compound.

From 1-Bromoadamantane (B121549)

The substitution reaction of 1-bromoadamantane with an azide source is another common and effective method for preparing this compound.[8][9] This nucleophilic substitution can be carried out using sodium azide in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

Reaction Workflow:

Caption: Experimental workflow for the synthesis from 1-bromoadamantane.

Experimental Protocol:

A mixture of 1-bromoadamantane (2.15 g, 10 mmol) and sodium azide (1.3 g, 20 mmol) in dimethyl sulfoxide (20 mL) is heated at 70 °C for 24 hours. The reaction mixture is cooled to room temperature and poured into ice water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from aqueous methanol to give this compound as a white solid.

From 1,3-Dehydroadamantane

A more recent and highly efficient method involves the reaction of 1,3-dehydroadamantane with anhydrous hydrogen azide in diethyl ether.[10] This approach is notable for its mild reaction conditions and rapid conversion.

Logical Relationship Diagram:

Caption: Key parameters for the synthesis from 1,3-dehydroadamantane.

Experimental Protocol:

Anhydrous hydrogen azide is prepared in diethyl ether by the reaction of dry sodium azide with concentrated sulfuric acid. A solution of 1,3-dehydroadamantane in diethyl ether is then added to the freshly prepared hydrogen azide solution at room temperature. The reaction is typically complete within 10-20 minutes. The reaction mixture is then carefully quenched with a saturated sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Routes

| Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1-Adamantanol | NaN₃, H₂SO₄ | Chloroform | 0 - RT | 2 h | ~85% | [7] |

| 1-Bromoadamantane | NaN₃ | DMSO | 70 | 24 h | High | [8] |

| 1,3-Dehydroadamantane | HN₃ | Diethyl Ether | 20-40 | 10-20 min | 85-90% | [10] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃ | [1][4] |

| Molecular Weight | 177.25 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 80-82 °C | [1][3] |

| IR (KBr, cm⁻¹) | 2115 (N₃ stretch) | [10] |

| ¹H NMR (CDCl₃, δ) | 2.15 (br s, 3H), 1.88 (br s, 6H), 1.65 (br s, 6H) | [11] |

| ¹³C NMR (CDCl₃, δ) | 60.5, 45.2, 35.8, 30.6 | [12] |

Applications in Drug Development and Beyond

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The azide functionality is readily converted to an amine, providing a straightforward route to 1-aminoadamantane (amantadine) and its derivatives, which are known for their antiviral and anti-Parkinsonian activities.[2][5][6]

Furthermore, the azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the adamantyl moiety to a wide range of molecules, including biomolecules and polymers, which is of significant interest in drug delivery and materials science.[1]

Conclusion

The synthesis of this compound has evolved to include several efficient and high-yielding methods, starting from common adamantane precursors. The choice of synthetic route may depend on the availability of starting materials, desired scale, and reaction conditions. The unique properties of this compound, stemming from the combination of the rigid adamantane scaffold and the reactive azide group, ensure its continued importance as a building block in the design and synthesis of novel therapeutic agents and functional materials. This guide provides the essential technical details to enable researchers to effectively synthesize and utilize this valuable compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Azidoadamantan 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C10H15N3 | CID 357114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. (Open Access) Substitution Reaction of 1-Bromoadamantane in Dimethyl Sulfoxide: Simple Synthesis of this compound (1969) | Tadashi Sasaki | 9 Citations [scispace.com]

- 10. RU2551683C1 - Method of producing this compound - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound - SpectraBase [spectrabase.com]

Spectroscopic and Synthetic Profile of 1-Azidoadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-azidoadamantane, a key building block in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, and provides established experimental protocols for its synthesis and analysis.

Spectroscopic Data

The unique cage-like structure of the adamantane (B196018) core and the presence of the azido (B1232118) functional group give this compound a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The high symmetry of the adamantane cage simplifies the spectra, yet the substitution with the azide (B81097) group introduces characteristic shifts. The data presented here is for samples dissolved in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.15 | Broad Singlet | 3H | Methanetriyl protons (γ-CH) |

| ~1.88 | Broad Singlet | 6H | Methylene protons (β-CH₂) |

| ~1.65 | Broad Singlet | 6H | Methylene protons (δ-CH₂) |

Note: The broadness of the signals is characteristic of the rigid adamantane system and the quadrupolar relaxation effects of the nitrogen atoms in the azide group.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~63.0 | C1 (Carbon attached to N₃) |

| ~42.0 | C3, C5, C7 (γ-CH) |

| ~35.5 | C2, C8, C9 (β-CH₂) |

| ~30.0 | C4, C6, C10 (δ-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide functional group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 | Strong | C-H stretching (adamantane cage) |

| ~2850 | Strong | C-H stretching (adamantane cage) |

| ~2100 | Strong, Sharp | N=N=N asymmetric stretch (azide) |

| ~1450 | Medium | CH₂ scissoring (adamantane cage) |

| ~1350 | Medium | C-H bending (adamantane cage) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The adamantane cage is known to be a stable carbocation upon ionization.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment | Relative Abundance |

| 177 | [C₁₀H₁₅N₃]⁺ (Molecular Ion) | Moderate |

| 135 | [C₁₀H₁₅]⁺ (Loss of N₂) | High |

| 93 | [C₇H₉]⁺ | Moderate |

| 79 | [C₆H₇]⁺ | Moderate |

| 41 | [C₃H₅]⁺ | Low |

Note: The fragmentation is expected to be dominated by the loss of a neutral nitrogen molecule (N₂) to form the stable 1-adamantyl cation.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.

Synthesis of this compound from 1-Bromoadamantane (B121549)

This procedure is adapted from the nucleophilic substitution reaction of 1-bromoadamantane with sodium azide in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

1-Bromoadamantane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromoadamantane in DMSO.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether multiple times.

-

Combine the organic layers and wash with deionized water to remove any residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or sublimation.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare the sample by dissolving approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for proton and 75 MHz or higher for carbon.

-

Use the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) as an internal reference.

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow for spectroscopic analysis.

Caption: Synthesis of this compound from 1-Bromoadamantane.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Azidoadamantane Powder

This technical guide provides a comprehensive overview of the physical characteristics of 1-azidoadamantane powder, tailored for researchers, scientists, and professionals in drug development. The document details the compound's physical properties, outlines experimental protocols for their determination, and presents relevant chemical synthesis information.

Core Physical and Chemical Properties

This compound is a versatile nitrogen-rich organic compound built upon a rigid adamantane (B196018) cage structure.[1][2] This unique structure imparts exceptional stability, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and energetic materials.[1] It is frequently utilized in "click chemistry" reactions for the efficient formation of complex molecules, a critical process in drug discovery and bioconjugation.[1]

The physical appearance of this compound is a white to off-white crystalline powder.[1]

Table 1: Summary of Quantitative Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₃ | [1][3][4] |

| Molecular Weight | 177.25 g/mol | [1][3][4] |

| Melting Point | 80 - 82 °C | [1][2] |

| Flash Point | 85 °C (closed cup) | [2] |

| Appearance | White to off-white powder or crystals | [1] |

| Assay (Purity) | ≥ 96.5% (GC), 97% | [1] |

| CAS Number | 24886-73-5 | [1][3][4] |

Solubility Profile: While specific quantitative solubility data is not widely published, the solubility of this compound can be inferred from its structure. The parent adamantane molecule is nonpolar and practically insoluble in water but readily dissolves in nonpolar organic solvents like benzene, hexane (B92381), and chloroform.[5][6] The introduction of the polar azide (B81097) (-N₃) group to the adamantane cage may slightly increase its polarity. However, the large, nonpolar hydrocarbon core is expected to dominate its solubility characteristics. Therefore, this compound is predicted to have low solubility in water and good solubility in a range of organic solvents.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A characteristic peak for the azide functional group is observed at approximately 2115 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, typically recorded in a CDCl₃ solvent.[8][9] These spectra are consistent with the highly symmetric structure of the adamantane cage.[6]

Experimental Protocols

Detailed methodologies for determining the key physical properties of a solid organic compound like this compound are provided below.

2.1 Melting Point Determination (Capillary Method)

This protocol describes a standard method for accurately measuring the melting point range of a crystalline organic solid, which is a key indicator of purity.[10][11] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]

-

Capillary tubes (sealed at one end)[12]

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of the this compound powder on a clean, dry surface. If the crystals are not fine, gently grind them into a fine powder using a mortar and pestle.[11]

-

Packing the Capillary Tube: Push the open end of a capillary tube into the powder, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a column of 1-2 mm of tightly packed powder is achieved.[12][13]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder. Ensure the thermometer is correctly placed to accurately read the temperature of the block.[10]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb. The rubber band should remain above the level of the heating oil.[11] Immerse the assembly in the oil within the Thiele tube.

-

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can determine an approximate melting point.[10] For an accurate measurement, heat slowly and steadily, ensuring a rate of temperature increase of about 1-2°C per minute as the expected melting point is approached.[11]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the entire sample has completely liquefied (T₂).[10][13] The melting point is reported as the range T₁ - T₂.

2.2 Solubility Determination

This qualitative protocol outlines a systematic approach to determine the solubility of this compound in various solvents, which helps to classify the compound based on its functional groups and polarity.[14][15]

Materials:

-

Small test tubes

-

Spatula or weighing balance

-

Vortex mixer (optional)

-

Solvents: Water, 5% HCl, 5% NaOH, and a nonpolar organic solvent (e.g., hexane or toluene).

Procedure:

-

Initial Test in Water: Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in small portions. After each addition, shake or vortex the tube vigorously for at least 60 seconds.[14][16]

-

Observation: Observe if the solid dissolves completely. If it is water-soluble, the compound contains a significant polar functional group.

-

Tests in Acid and Base: If the compound is insoluble in water, use two new samples. To one, add 0.75 mL of 5% HCl solution. To the other, add 0.75 mL of 5% NaOH solution. Shake vigorously.[14][15]

-

Solubility in 5% HCl indicates the presence of a basic functional group (e.g., an amine).

-

Solubility in 5% NaOH indicates the presence of an acidic functional group.

-

-

Test in Organic Solvent: Place 25 mg of this compound into a test tube and add 0.75 mL of a nonpolar organic solvent like hexane. Shake vigorously.

-

Recording Results: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested.

Visualization of Workflows and Synthesis

Experimental Workflow for Physical Characterization

The following diagram illustrates the logical flow for the physical characterization of an unknown solid organic compound, such as a new batch of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound 97 24886-73-5 [sigmaaldrich.com]

- 4. This compound | C10H15N3 | CID 357114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Adamantane - Wikipedia [en.wikipedia.org]

- 7. RU2551683C1 - Method of producing this compound - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

Molecular formula and weight of 1-Azidoadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azidoadamantane, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a key synthetic protocol, and explores its applications in various research and development fields.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its rigid, three-dimensional adamantane (B196018) core provides exceptional stability.[1] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2][3][4] |

| Molecular Weight | 177.25 g/mol | [1][2][3][4][5] |

| Melting Point | 80 - 82 °C | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 96.5% (GC) | [1] |

| CAS Number | 24886-73-5 | [1][3] |

Experimental Protocol: Synthesis of this compound

A documented method for synthesizing this compound involves the reaction of 1,3-dehydroadamantane with an anhydrous solution of hydrogen azide (B81097) in diethyl ether.[6] This method is noted for its simplicity, safety, and high yield under mild conditions.[6]

Materials:

-

1,3-dehydroadamantane

-

Dry sodium azide

-

Concentrated sulfuric acid

-

Diethyl ether

-

2-propanol (for recrystallization)

Methodology:

-

Preparation of Anhydrous Hydrogen Azide Solution: Anhydrous hydrogen azide is generated in diethyl ether through the reaction of dry sodium azide with concentrated sulfuric acid.[6] It is crucial that the resulting hydrogen azide is immediately dissolved in diethyl ether to ensure the safety of the subsequent steps.[6]

-

Reaction: The synthesis of this compound is achieved through the alkylation of hydrogen azide with 1,3-dehydroadamantane.[6] The reaction is performed in diethyl ether at a temperature of 20-40°C for 10-20 minutes.[6] The molar ratio of 1,3-dehydroadamantane to hydrogen azide should be maintained at 1:2-2.7.[6]

-

Purification: The resulting this compound is purified by recrystallization from 2-propanol, yielding the final product with an 85-90% yield.[6]

Workflow for the Synthesis of this compound:

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable reagent in several areas of chemical and pharmaceutical research due to its unique structural and reactive properties.

-

Organic Synthesis: It serves as a versatile building block for creating complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1]

-

Click Chemistry: The azide functional group makes it a key component in click chemistry reactions, which are prized for their efficiency and are widely used in drug discovery and materials science.[1]

-

Bioconjugation: Researchers utilize this compound to attach biomolecules to other molecules or surfaces, which can enhance the functionality of therapeutic agents.[1]

-

Material Science: The stable adamantane structure is leveraged in the development of novel polymers and other materials with enhanced properties.[1]

Logical Relationship of this compound's Applications:

Caption: Applications of this compound in various scientific fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H15N3 | CID 357114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-叠氮金刚烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 24886-73-5 [sigmaaldrich.com]

- 5. Sigma Aldrich Fine Chemicals Biosciences this compound | 24886-73-5 | Fisher Scientific [fishersci.com]

- 6. RU2551683C1 - Method of producing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Azidoadamantane (CAS Number: 24886-73-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and handling of 1-Azidoadamantane (CAS No. 24886-73-5). The information is compiled from various safety data sheets and scientific literature to ensure a thorough resource for laboratory and development use.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 24886-73-5, is an organic compound featuring a rigid adamantane (B196018) cage structure with an azide (B81097) functional group.[1] This structure imparts unique stability and reactivity, making it a valuable building block in organic synthesis, particularly in click chemistry and for the creation of "Anti-Bredt" strained molecules.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N₃ | [3][4][5] |

| Molecular Weight | 177.25 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 80-82 °C | [1][5][8] |

| Boiling Point | Not available | [1][6] |

| Flash Point | 85 °C (185 °F) - closed cup | [1][6][8] |

| Solubility | Immiscible in water.[6] | [6] |

| Purity | ≥ 96.5% (GC), 97% | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] It is a flammable solid and requires careful handling to prevent fire or explosion.[4][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Solids | Category 1 |

| Danger | H228: Flammable solid |

Toxicological Information

A comprehensive literature search reveals a lack of significant acute toxicological data for this compound.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated.[9] However, general precautions should be taken to avoid exposure.

-

Eye Contact: Direct contact may cause transient discomfort, such as tearing or redness.[6]

-

Skin Contact: Not expected to be a skin irritant based on animal models.[6]

-

Inhalation: Long-term exposure to high dust concentrations may lead to changes in lung function (pneumoconiosis).[6]

-

Ingestion: First aid is generally not required, but seeking medical advice is recommended if in doubt.[6]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical and toxicological properties of this compound are not extensively published. However, general methodologies for the synthesis and characterization of adamantane derivatives are available.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 1,3-dehydroadamantane with anhydrous hydrogen azide in diethyl ether.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Characterization

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

Experimental Workflow: Characterization of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. RU2551683C1 - Method of producing this compound - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Azaadamantanes: pharmacological applications and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Adamantane Derivatives. 52. 1,3-Dipolar Cycloaddition Reactions of this compound. Reactivity, Regioselectivity, and Carbon-13 Nuclear Magnetic Resonance Spectra of 1-(1-Adamantyl)-Δ2-1,2,3-triazolines and -1H-1,2,3-triazoles - Lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Studies and Synthesis of Bridgehead Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bridgehead azides, a unique class of organic compounds, are characterized by an azido (B1232118) group attached to a carbon atom at the junction of two or more rings in a polycyclic system. Their rigid, three-dimensional structures and energetic nature have made them intriguing targets in organic synthesis and valuable precursors in medicinal chemistry and materials science. Early investigations into these molecules were driven by a fundamental interest in the reactivity and stability of functional groups at sterically hindered bridgehead positions. This technical guide provides a comprehensive overview of the seminal studies and synthetic methodologies developed for the preparation of bridgehead azides, with a focus on foundational work and detailed experimental protocols.

Early Synthetic Strategies and Key Discoveries

The synthesis of bridgehead azides presented a unique set of challenges to early organic chemists. The inherent steric hindrance at the bridgehead position and the electronic nature of the polycyclic frameworks often render these positions unreactive towards standard nucleophilic substitution reactions. Initial successful strategies relied on the generation of a carbocation at the bridgehead, which could then be trapped by the azide (B81097) anion.

Nucleophilic Substitution of Bridgehead Halides

One of the earliest and most direct approaches to bridgehead azides involves the nucleophilic substitution of a bridgehead halide with an azide salt. Due to the steric hindrance and the difficulty in achieving the backside attack required for a typical S(_N)2 reaction, these reactions often proceed through an S(_N)1-like mechanism, particularly for tertiary bridgehead positions.

A notable example is the synthesis of 1-azidoadamantane from 1-bromoadamantane (B121549). The adamantyl framework readily supports the formation of a stable tertiary carbocation, facilitating the substitution reaction.

Reaction of Bridgehead Alcohols with Hydrazoic Acid (Schmidt Reaction)

The Schmidt reaction provides an alternative and often high-yielding route to bridgehead azides from the corresponding bridgehead alcohols. This reaction typically involves the in situ generation of hydrazoic acid from sodium azide and a strong acid, which then reacts with the alcohol. The reaction proceeds via protonation of the alcohol, followed by elimination of water to form a bridgehead carbocation, which is subsequently trapped by the azide ion.

Curtius Rearrangement of Bridgehead Carboxylic Acids

While not a direct synthesis of bridgehead azides from a hydrocarbon skeleton, the Curtius rearrangement is a crucial method for converting bridgehead carboxylic acids into the corresponding bridgehead amines, via a bridgehead isocyanate intermediate which is often generated from a bridgehead acyl azide. This rearrangement proceeds with retention of configuration and is a valuable tool in the synthesis of bridgehead-functionalized compounds.[1][2][3]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of key bridgehead azides, compiled from seminal literature.

Synthesis of this compound from 1-Adamantanol (B105290)

Reaction: 1-Adamantanol + NaN(_3) + H(_2)SO(_4) → this compound

Procedure: To a stirred solution of 1-adamantanol (1.52 g, 10 mmol) in chloroform (B151607) (20 mL) in an ice bath, concentrated sulfuric acid (10 mL) is added dropwise. To this cold mixture, sodium azide (1.30 g, 20 mmol) is added in small portions over 30 minutes. The reaction mixture is stirred at 0-5 °C for 1 hour and then at room temperature for an additional 2 hours. The mixture is then carefully poured onto crushed ice (100 g). The organic layer is separated, and the aqueous layer is extracted with chloroform (2 x 20 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from methanol (B129727) to afford this compound as a white crystalline solid.

Synthesis of this compound from 1-Bromoadamantane

Reaction: 1-Bromoadamantane + NaN(_3) → this compound

Procedure: A mixture of 1-bromoadamantane (2.15 g, 10 mmol) and sodium azide (1.30 g, 20 mmol) in dimethyl sulfoxide (B87167) (DMSO) (30 mL) is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is poured into ice water (150 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like aqueous ethanol.

Synthesis of exo-2-Azidobicyclo[2.2.1]heptane (exo-2-Azidonorbornane)

Reaction: Norbornene + HN(_3) → exo-2-Azidonorbornane[4]

Procedure: Norbornene (0.94 g, 10 mmol) is added to a solution of hydrazoic acid in chloroform (2 M, 20 mL, 40 mmol). The reaction mixture is stirred at room temperature for 24 hours. The excess hydrazoic acid and chloroform are carefully removed under reduced pressure at a low temperature. The crude product is then purified by flash column chromatography on silica gel using chloroform as the eluent to give exo-2-azidobicyclo[2.2.1]heptane as a colorless oil.[4]

Quantitative Data

The following tables summarize key quantitative data for the synthesis of various bridgehead azides.

| Bridgehead Azide | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | 1-Adamantanol | NaN(_3), H(_2)SO(_4) | Chloroform | 0 - RT | 3 | ~90 | - |

| This compound | 1-Bromoadamantane | NaN(_3) | DMSO | 100 | 24 | ~85 | - |

| This compound | 1,3-Dehydroadamantane | HN(_3) | Diethyl ether | 20-40 | 0.2-0.3 | 85-90 | [4] |

| 1-Azidobicyclo[2.2.2]octane | 1-Aminobicyclo[2.2.2]octane | NaH, TsN(_3) | - | - | - | 83 | - |

| exo-2-Azidobicyclo[2.2.1]heptane | Norbornene | HN(_3) | Chloroform | RT | 24 | 66 | [4] |

Table 1: Comparison of Synthetic Methods for Bridgehead Azides.

| Bridgehead Azide | IR (cm | 1H NMR (δ ppm, CDCl({3})) | 13C NMR (δ ppm, CDCl({3})) |

| This compound | ~2100 | 2.15 (br s, 3H), 1.88 (br s, 6H), 1.65 (br s, 6H) | 65.1, 44.5, 36.0, 30.7 |

| exo-2-Azidobicyclo[2.2.1]heptane | ~2110 | 3.35 (m, 1H), 2.40 (br s, 1H), 2.25 (br s, 1H), 1.80-1.00 (m, 8H) | 68.9, 42.1, 39.9, 36.1, 29.8, 28.5, 25.0 |

Table 2: Spectroscopic Data for Selected Bridgehead Azides.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the study of bridgehead azides.

Caption: General synthetic routes to bridgehead azides and related amines.

Caption: Mechanistic comparison of Schmidt and S(_N)1-type reactions.

Conclusion

The early studies on the synthesis of bridgehead azides laid the groundwork for accessing a class of molecules with significant potential in various fields of chemistry. The development of methods to overcome the inherent steric and electronic challenges of these systems, such as the application of the Schmidt reaction and the optimization of nucleophilic substitution conditions, was a testament to the ingenuity of early synthetic chemists. This guide provides a foundational understanding of these pioneering efforts, offering detailed protocols and comparative data that remain relevant to researchers today. The continued exploration of the synthesis and reactivity of bridgehead azides promises to unlock new opportunities in the design of novel pharmaceuticals and advanced materials.

References

Thermal Stability of Adamantane-Based Organic Azides: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Adamantane (B196018), a rigid, strain-free tricyclic alkane, serves as a versatile scaffold in medicinal chemistry and materials science due to its unique physicochemical properties. Its incorporation into molecular structures can enhance lipophilicity, metabolic stability, and thermal robustness. Organic azides, characterized by the energetic -N₃ group, are widely used as precursors in click chemistry, for the synthesis of nitrogen-containing heterocycles, and in the development of energetic materials. The combination of the stable adamantane core with the reactive azide (B81097) functionality in adamantane-based organic azides presents a unique class of compounds with potential applications in drug discovery and advanced materials.

This technical guide provides an in-depth summary of the synthesis and known properties of adamantane-based organic azides. While specific quantitative data on their thermal decomposition is sparse, this document outlines the standard methodologies for conducting such thermal analyses and discusses the anticipated thermal stability based on the constituent moieties.

Synthesis of Adamantane-Based Organic Azides

The synthesis of adamantane-based organic azides typically involves nucleophilic substitution reactions where an adamantyl halide or a related derivative is treated with an azide salt.

Synthesis of 1-Azidoadamantane

A common method for the synthesis of this compound involves the reaction of 1-bromoadamantane (B121549) with sodium azide. The rigid bridgehead position of the adamantane cage facilitates this Sₙ1-type reaction.

The Adamantane Scaffold: A Versatile Building Block in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique structural properties of adamantane (B196018), a rigid, cage-like hydrocarbon, have positioned its derivatives as a cornerstone in various scientific research and development fields. Their inherent lipophilicity, thermal stability, and predictable three-dimensional geometry make them invaluable scaffolds in drug discovery, advanced materials science, and nanotechnology. This technical guide provides a comprehensive overview of the potential applications of adamantane derivatives, detailing experimental protocols, quantitative data, and key mechanistic pathways to facilitate further research and innovation.

Adamantane in Drug Discovery: A Multifaceted Therapeutic Agent

Adamantane derivatives have been successfully developed into clinically used drugs for a range of diseases, from viral infections to neurodegenerative disorders.[1] Their rigid structure allows for the precise spatial arrangement of functional groups, enhancing interactions with biological targets, while their lipophilic nature can improve pharmacokinetic properties such as blood-brain barrier permeability.[1]

Antiviral Applications

The antiviral activity of adamantane derivatives was one of their first discovered therapeutic applications. Amantadine (B194251) and rimantadine (B1662185) were early successes in the fight against Influenza A by targeting the M2 proton channel, inhibiting viral uncoating.[2][3] While resistance has emerged, research into new adamantane analogues continues, with some compounds showing activity against resistant strains.[4][5]

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | IC50 (µg/mL) | Cytotoxicity (CC50 in MDCK cells, µg/mL) | Selectivity Index (SI) | Reference |

| Amantadine | A/H3N2 | 12.5 | > 100 | > 8 | [6] |

| Rimantadine | A/H3N2 | 10.0 | > 100 | > 10 | [6] |

| Glycyl-rimantadine | A/H3N2 | 7.5 | > 100 | > 13.3 | [6] |

| Leucyl-rimantadine | A/H3N2 | 15.0 | > 100 | > 6.7 | [6] |

| Tyrosyl-rimantadine | A/H3N2 | > 100 | > 100 | - | [6] |

Anticancer Potential

The lipophilic nature and rigid structure of adamantane make it an attractive scaffold for the development of anticancer agents. These derivatives can be designed to target various cancer-related pathways, including cell signaling and apoptosis.

Adamantane-linked isothiourea derivatives, for instance, have demonstrated significant cytotoxic effects against several human tumor cell lines.[7] Their mechanism of action can involve the inhibition of critical signaling pathways such as the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) pathway, which is implicated in inflammation and cancer progression.[8][9]

Table 2: In Vitro Cytotoxicity of Adamantyl Isothiourea Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | [9] |

| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | [9] |

| 4-bromobenzyl analogue 2 | PC-3 (Prostate Cancer) | < 25 | [9] |

| 4-bromobenzyl analogue 2 | HepG-2 (Hepatocellular Carcinoma) | < 25 | [9] |

| 4-bromobenzyl analogue 2 | MCF-7 (Breast Cancer) | < 25 | [9] |

| 4-bromobenzyl analogue 2 | HeLa (Cervical Cancer) | < 25 | [9] |

| 4-bromobenzyl analogue 2 | HCT-116 (Colorectal Carcinoma) | 25-50 | [9] |

Figure 1: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.

Neurodegenerative Diseases

Memantine (B1676192), an adamantane derivative, is a well-established treatment for moderate to severe Alzheimer's disease.[10] It functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, mitigating the effects of excessive glutamate, which is linked to excitotoxicity and neuronal damage.[10][11] The unique binding kinetics of memantine allow it to block pathological receptor activation while preserving normal synaptic function.[11]

Table 3: Binding Affinity of Memantine for the NMDA Receptor

| Compound | Receptor | IC50 | Reference |

| Memantine | GluN1/GluN2B NMDA receptor | 0.3 µM | [1] |

| Amantadine | GluN1/GluN2B NMDA receptor | 22.5 µM | [1] |

Figure 2: Mechanism of action of Memantine on the NMDA receptor in normal and pathological conditions.

Adamantane in Materials Science: Enhancing Polymer Properties

The incorporation of the bulky and rigid adamantane cage into polymer backbones significantly enhances their thermal and mechanical properties. This makes adamantane-based polymers highly suitable for applications demanding high performance, such as in the aerospace and electronics industries.

Table 4: Thermal Properties of Adamantane-Based Polymers

| Polymer | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td, °C) | Reference |

| Poly(1,3-adamantylene alkylene)s | - | 452–456 | [5] |

| Adamantane-based Polyimides | 248 - 308 | > 500 | [12] |

| Adamantane-containing Polycarbonates | > 200 | ~450 | [13] |

The introduction of adamantane moieties restricts the mobility of polymer chains, leading to higher glass transition temperatures and improved thermal stability.[13]

Adamantane in Nanotechnology: Building Blocks for Supramolecular Chemistry

The well-defined structure of adamantane makes it an excellent component for the bottom-up fabrication of nanomaterials through self-assembly and host-guest chemistry.

Host-Guest Chemistry with Cyclodextrins

Adamantane's size and hydrophobicity make it an ideal "guest" molecule for the hydrophobic cavity of cyclodextrin (B1172386) "host" molecules. This strong and specific interaction can be harnessed to create drug delivery systems with enhanced solubility, stability, and targeted release.[14][15]

Figure 3: Host-guest interaction between adamantane and cyclodextrin for drug delivery applications.

Experimental Protocols

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis from 1-bromoadamantane (B121549).[16]

Step 1: Synthesis of N-(1-adamantyl)formamide

-

Add 1-bromoadamantane (6.6 g, 0.03 mol) to formamide (B127407) (13.5 mL, 0.33 mol) at 85 °C with stirring.[16]

-

Heat the mixture to 90 °C.[16]

-

Add concentrated H₂SO₄ (9.0 mL, 0.168 mol) and maintain the temperature at 90 °C for 4 hours.[16]

-

After the reaction is complete, slowly pour the mixture into ice-cold water (60 mL) and stir at 0-5 °C for 1 hour to precipitate the product.[16]

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Prepare a mixture of 86% potassium hydroxide (B78521) (10.8 g, 0.165 mol), water (2.5 mL), and propylene (B89431) glycol (25 mL) and stir at room temperature for 30 minutes.[16]

-

Add N-(1-adamantyl)formamide (5.5 g, 0.03 mol) to the mixture.[16]

-

Heat the mixture to 135 °C for 7 hours.[16]

-

Cool the reaction mixture to room temperature and add ice-cold water (70 mL).[16]

-

Extract the product with dichloromethane (B109758) (120 mL).[16]

-

Treat the organic layer with aqueous HCl to yield amantadine hydrochloride.[16]

Synthesis of Memantine Hydrochloride

This protocol describes a one-pot, two-step synthesis from 1,3-dimethyl-adamantane.[7]

-

Slowly add 1,3-dimethyl-adamantane (197.1 g, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20–25 °C over 30 minutes with stirring for 1 hour.

-

Add formamide (440 mL, 10.8 mol) within 30 minutes.

-

Heat the mixture to 85 °C over 2 hours.

-

Cool the reaction to 5–10 °C and add it to ice-cold water (2000 mL).

-

Extract the mixture with dichloromethane (2400 mL).

-

To the resulting oil, add a mixture of 36% hydrochloric acid (840 mL, 10.08 mol) and water (720 mL), stir for 20 minutes, and heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume.

-

Add n-hexane (300 mL) and heat to reflux for 30 minutes.

-

Cool the mixture to 5–10 °C for 1 hour to precipitate the white solid, which is then filtered and dried to yield memantine hydrochloride.

Synthesis of Adamantane-Based Polycarbonate

This protocol outlines the synthesis of a polycarbonate from 1,3-bis(4-hydroxyphenyl)adamantane (B1225811).[13]

-

In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine (B92270) in dry dichloromethane (DCM).[13]

-

Cool the solution to 0 °C in an ice bath.[13]

-

Slowly add a solution of triphosgene (B27547) in dry DCM to the stirred reaction mixture.[13]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.[13]

-

Dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.[13]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[13]

-

Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.[13]

-

Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.[13]

Figure 4: Experimental workflow for the synthesis of an adamantane-based polycarbonate.

Conclusion

The adamantane scaffold continues to be a rich source of innovation across multiple scientific disciplines. Its unique combination of rigidity, lipophilicity, and thermal stability provides a robust platform for the design of novel therapeutics, high-performance materials, and sophisticated nanostructures. The data and protocols presented in this guide aim to serve as a valuable resource for researchers, encouraging further exploration and application of these versatile derivatives.

References

- 1. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00284B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 12. CN112679462A - Photoresist resin monomer with adamantane structure and synthesis method thereof - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs [frontiersin.org]

- 15. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Yield Synthesis of 1-Azidoadamantane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield synthesis of 1-azidoadamantane, a valuable building block in medicinal chemistry and materials science. Its rigid adamantane (B196018) core and versatile azide (B81097) functionality make it a key intermediate for creating novel therapeutics, polymers, and energetic materials through "click chemistry" and other bioconjugation techniques.[1] The following sections present a comparative summary of synthetic methods, detailed experimental procedures for a high-yield protocol, and a visual representation of the experimental workflow.

Data Presentation: Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been reported, starting from various adamantane derivatives. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions. Below is a summary of quantitative data from a study by Sasaki et al. on the synthesis from 1-adamantanol (B105290) using sodium azide in different acid-chloroform mixtures.[2]

| Starting Material | Acid | Molar Ratio (Substrate:NaN₃:Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1-Adamantanol | 95% H₂SO₄ | 1:3.0:10 | 2.5 | 20-25 | 92 | [2] |

| 1-Adamantanol | 100% H₂SO₄ | 1:3.0:10 | 2.5 | 20-25 | 85 | [2] |

| 1-Adamantanol | FSO₃H | 1:3.0:10 | 2.5 | 20-25 | 88 | [2] |

| 1-Adamantanol | ClSO₃H | 1:3.0:10 | 2.5 | 20-25 | 75 | [2] |

Table 1: Synthesis of this compound from 1-Adamantanol under various acidic conditions. The yields are for the isolated crude product.[2]

Another high-yield method reported in the literature involves the reaction of 1,3-dehydroadamantane with anhydrous hydrogen azide in diethyl ether, which proceeds rapidly (10-20 minutes) at 20-40°C to afford this compound in high yield under mild conditions.[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 1-adamantanol, which has been shown to produce high yields.[2]

Synthesis of this compound from 1-Adamantanol

Materials:

-

1-Adamantanol

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (95%)

-

Chloroform (CHCl₃)

-

Ice water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol (1.0 eq) in chloroform. Cool the flask in an ice bath.

-

Addition of Acid: Slowly add concentrated sulfuric acid (95%, 10.0 eq) to the cooled solution while stirring. Maintain the temperature below 20°C during the addition.

-

Addition of Sodium Azide: To this mixture, add sodium azide (3.0 eq) portion-wise over a period of 1-1.5 hours. It is crucial to control the rate of addition to prevent a rapid evolution of gas and an increase in temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 20-25°C for an additional 1-1.5 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as hexane, to yield this compound as a white crystalline solid.

Characterization:

-

Melting Point: 80-82 °C[4]

-

Infrared (IR) Spectrum: A characteristic strong absorption band for the azide group (N₃) is observed around 2115 cm⁻¹.[3]

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 1-adamantanol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Azidoadamantane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields.[1] 1-Azidoadamantane is a valuable building block in medicinal chemistry, as the bulky, lipophilic adamantyl cage can enhance the pharmacological properties of a molecule, such as improving metabolic stability or acting as a hydrophobic anchor for protein binding. The triazole linkage formed via CuAAC is exceptionally stable and can act as a bioisostere for an amide bond.[2]

These application notes provide detailed protocols and compiled data for the use of this compound in CuAAC reactions with a variety of terminal alkynes. The information is intended to serve as a practical guide for researchers in academic and industrial settings.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the CuAAC reaction between this compound and various terminal alkynes under both conventional heating and microwave irradiation.

Table 1: CuAAC of this compound with Terminal Alkynes (Conventional Heating)

| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | Room Temp | 12 | 95 | |

| 4-Ethynyltoluene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 12 | 92 | |

| 1-Heptyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 12 | 88 | |

| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 12 | 90 | |

| 3-Phenyl-1-propyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 12 | 85 |

Table 2: CuAAC of this compound with Terminal Alkynes (Microwave Irradiation)

| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 100 | 10 | 98 | |

| 4-Ethynyltoluene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 100 | 10 | 96 | |

| 1-Heptyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 100 | 15 | 93 | |

| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 100 | 15 | 94 | |

| 3-Phenyl-1-propyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 100 | 15 | 91 |

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: General Procedure for Conventional CuAAC Reaction

This protocol describes a general method for the copper-catalyzed cycloaddition of a terminal alkyne and this compound in an aqueous solvent system at room temperature.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

-

Sodium ascorbate (0.1 - 0.2 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Thin-layer chromatography (TLC) plates

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

In a round-bottom flask, dissolve this compound and the terminal alkyne in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1-(1-adamantyl)-4-substituted-1,2,3-triazole.

Protocol 2: General Procedure for Microwave-Assisted CuAAC Reaction

This protocol provides an accelerated method for the CuAAC reaction using microwave irradiation, which can significantly reduce reaction times.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

-

Sodium ascorbate (0.1 - 0.2 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine this compound, the terminal alkyne, CuSO₄·5H₂O, and sodium ascorbate.

-

Add a 1:1 mixture of t-BuOH and water to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 100 °C) for 10-20 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (steps 7-10) to isolate and purify the product.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the application of this compound in CuAAC reactions.

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for the CuAAC reaction.

Caption: Applications of 1-adamantyl triazoles in various scientific fields.

References

Application Notes and Protocols for Bioconjugation of Peptides using 1-Azidoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecular moieties to peptides, a process known as bioconjugation, is a powerful strategy in drug discovery and development. It allows for the enhancement of therapeutic properties, such as increased stability, improved cell permeability, and targeted delivery. The adamantane (B196018) group, a rigid and lipophilic diamondoid hydrocarbon, is an attractive pharmacophore due to its ability to interact with cell membranes and various biological targets. Its incorporation into peptides can significantly modulate their bioactivity.[1]

1-Azidoadamantane is a key building block for introducing the adamantane moiety onto peptides. The azide (B81097) group allows for highly specific and efficient conjugation through two primary bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Staudinger ligation.[2][3][4] These methods offer high yields and are compatible with a wide range of functional groups present in peptides, making them ideal for creating novel peptide-drug conjugates, research tools, and targeted therapeutics.[3][5]

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using this compound via CuAAC and Staudinger ligation.

Bioconjugation Strategies

Two primary pathways are described for the conjugation of this compound to peptides. The choice of method depends on the desired linkage and the functional groups present on the peptide.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction involves the [3+2] cycloaddition between the azide group of this compound and a terminal alkyne incorporated into the peptide. This reaction forms a stable and rigid 1,2,3-triazole ring, which can act as a metabolically stable mimic of an amide bond.[4][6][7][8] The reaction is highly efficient and can be performed under mild, aqueous conditions.[6][8][9]

2. Staudinger Ligation: This reaction occurs between the azide of this compound and a phosphine-functionalized peptide. The "traceless" Staudinger ligation results in the formation of a native amide bond, which is advantageous when the triazole ring from click chemistry is not desired.[2][10][11] This method is highly chemoselective and proceeds under mild conditions.[2][3]

Experimental Workflows and Signaling Pathways

The general workflows for both bioconjugation strategies are outlined below.

The chemical transformations involved in each pathway are depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]

- 3. Staudinger Ligation [sigmaaldrich.com]

- 4. jpt.com [jpt.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]